2-(Naphthalen-1-yloxy)-propylamine
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Overview
Description
2-(Naphthalen-1-yloxy)-propylamine is an organic compound that features a naphthalene ring bonded to a propylamine group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yloxy)-propylamine typically involves the reaction of naphthol with a suitable propylamine derivative. One common method involves the use of 1-naphthol and 3-chloropropylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yloxy)-propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yloxy)-propylamine involves its interaction with specific molecular targets. For instance, as a beta-adrenergic antagonist, it binds to beta-adrenergic receptors, blocking the actions of endogenous or exogenous beta-adrenergic agonists. This results in the inhibition of adrenergic responses, which can help manage conditions like hypertension and anxiety .
Comparison with Similar Compounds
Similar Compounds
Propranolol: A well-known beta-adrenergic antagonist with a similar structure, featuring a naphthalene ring and a propanolamine group.
N,N-diethyl-2-(naphthalen-1-yloxy)propanamide: Another compound with a naphthalene ring and a propanamide group, used in various chemical applications.
Uniqueness
2-(Naphthalen-1-yloxy)-propylamine is unique due to its specific ether linkage and propylamine group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-naphthalen-1-yloxypropan-1-amine |
InChI |
InChI=1S/C13H15NO/c1-10(9-14)15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10H,9,14H2,1H3 |
InChI Key |
LJANCPZAXKSYJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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